molecular formula C9H8FNO B037436 3-(2-Fluorophenoxy)propanenitrile CAS No. 111140-91-1

3-(2-Fluorophenoxy)propanenitrile

Cat. No.: B037436
CAS No.: 111140-91-1
M. Wt: 165.16 g/mol
InChI Key: JNHSOIPTJHZTJB-UHFFFAOYSA-N
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Description

3-(2-Fluorophenoxy)propanenitrile is an organic compound with the molecular formula C9H8FNO and a molecular weight of 165.16 g/mol . It is primarily used in research settings, particularly in the fields of chemistry and biology. The compound is characterized by the presence of a fluorine atom attached to a phenoxy group, which is further connected to a propanenitrile moiety.

Preparation Methods

3-(2-Fluorophenoxy)propanenitrile can be synthesized through a multi-step process involving the reaction of 2-fluorophenol with acrylonitrile. The reaction typically occurs in the presence of a base such as N-benzyl-trimethylammonium hydroxide at elevated temperatures (around 80°C) for an extended period (approximately 96 hours) . The resulting product is then purified through standard techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

3-(2-Fluorophenoxy)propanenitrile undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the nitrile group.

    Oxidation and Reduction: It can be oxidized or reduced under specific conditions, although detailed reaction pathways and products are not extensively documented.

    Hydrolysis: The nitrile group can be hydrolyzed to form corresponding carboxylic acids under acidic or basic conditions.

Common reagents used in these reactions include hydrogen chloride for hydrolysis and various oxidizing or reducing agents depending on the desired transformation .

Scientific Research Applications

3-(2-Fluorophenoxy)propanenitrile is utilized in several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Medicine: Research involving this compound may contribute to the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action for 3-(2-Fluorophenoxy)propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the phenoxy group can enhance the compound’s binding affinity to these targets, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

3-(2-Fluorophenoxy)propanenitrile can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of a fluorine-substituted phenoxy group and a nitrile moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-(2-fluorophenoxy)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO/c10-8-4-1-2-5-9(8)12-7-3-6-11/h1-2,4-5H,3,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNHSOIPTJHZTJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCCC#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70366680
Record name 3-(2-fluorophenoxy)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70366680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111140-91-1
Record name 3-(2-fluorophenoxy)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70366680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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